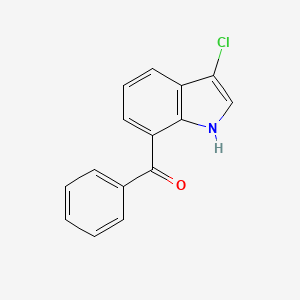

(3-Chloro-1H-indole-7-yl)phenylmethanone

Description

Properties

IUPAC Name |

(3-chloro-1H-indol-7-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-13-9-17-14-11(13)7-4-8-12(14)15(18)10-5-2-1-3-6-10/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYBKYYMGXDDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1H-indole-7-yl)phenylmethanone typically involves the reaction of 3-chloroindole with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1H-indole-7-yl)phenylmethanone undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve acidic or neutral media.

Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are used. Conditions often involve polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the indole ring, while nucleophilic substitution can replace the chloro group with different nucleophiles.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- (3-Chloro-1H-indole-7-yl)phenylmethanone serves as a versatile building block in the synthesis of more complex organic molecules. Its indole structure allows for diverse chemical modifications, making it valuable in the development of new compounds with tailored properties .

Synthesis Techniques

- The compound is typically synthesized through the reaction of indole derivatives with benzoyl chloride under basic conditions. Common solvents include dichloromethane or chloroform, and bases such as triethylamine facilitate the nucleophilic attack on the carbonyl carbon of benzoyl chloride.

Biological Applications

Antimicrobial Properties

- Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains .

Anticancer Activity

- The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation, leading to apoptosis .

Medicinal Applications

Therapeutic Potential

- There is ongoing research into the therapeutic effects of this compound for treating various diseases, particularly cancer and infectious diseases. Its ability to modulate biological targets makes it a promising candidate for drug development .

Pharmaceutical Formulations

- The compound can be incorporated into pharmaceutical formulations, often combined with other active ingredients to enhance efficacy. Its crystalline forms are utilized to ensure stability and bioavailability in drug formulations .

Mechanism of Action

The mechanism of action of (3-Chloro-1H-indole-7-yl)phenylmethanone involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing cellular pathways. The chloro group and phenylmethanone moiety can also contribute to its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole Derivatives

a) Nitro-Substituted Analog

A closely related compound, (3-Nitro-1H-indole-7-yl)phenylmethanone, differs by replacing the chlorine at C-3 with a nitro group (-NO₂). This substitution introduces significant electronic and steric changes:

- 13C-NMR (CDCl3) : C-3 shifts upfield to δ 102.68 ppm, while the nitro group causes deshielding at C-1’ (δ 133.52) and C-3’ (δ 134.14) .

- HRMS (CI) : Accurate mass 253.0979 (C₁₅H₁₃N₂O₂), reflecting the addition of two oxygen atoms .

b) Carboxylic Acid Derivative

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) replaces the phenylmethanone group with a carboxylic acid (-COOH) at C-2 and adds a methyl group at C-3 . Key differences:

- Functional Groups : The carboxylic acid introduces hydrogen-bonding capacity, improving water solubility.

- Applications: Such derivatives are often explored as nonsteroidal anti-inflammatory drug (NSAID) precursors, unlike the phenylmethanone variant, which is more lipophilic .

Heterocyclic Core Modifications

a) Pyrrole-Based Analog

Phenyl(1H-pyrrol-2-yl)methanone, a key intermediate in Ketorolac Tromethamine synthesis, replaces the indole core with a pyrrole ring .

- Structural Impact : The pyrrole’s smaller heterocycle (5-membered vs. indole’s 6-membered) reduces aromatic stabilization, increasing reactivity in electrophilic substitutions.

- Synthetic Utility : Pyrrole derivatives are often prioritized for analgesic applications, whereas indole derivatives are explored for kinase inhibition .

b) Maleimide-Fused Indole Derivatives

1-Methyl-3,4-bis(indol-3-yl)maleimide (CAS 113963-68-1) incorporates two indole moieties into a maleimide scaffold .

- Electronic Effects : The maleimide ring’s electron-deficient nature enhances interactions with biological targets like protein kinases.

- Comparative Bioactivity: This compound’s bis-indole structure may confer dual-binding site inhibition, a feature absent in monosubstituted indole methanones .

Spectroscopic and Reactivity Trends

Q & A

Q. What are the most reliable synthetic routes for (3-Chloro-1H-indole-7-yl)phenylmethanone, and how can purity be optimized?

The compound can be synthesized via Friedel-Crafts acylation, where a Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution on the indole ring. Key steps include:

- Reacting 3-chloro-1H-indole with benzoyl chloride under anhydrous conditions.

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Yield optimization requires strict temperature control (0–5°C during acylation) and inert atmosphere .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- ¹H/¹³C NMR : Look for indole NH proton (~12 ppm, broad singlet) and carbonyl carbon (~190 ppm). Chlorine substitution deshields adjacent protons, shifting signals upfield .

- IR : Confirm the ketone group (C=O stretch ~1680 cm⁻¹) and indole N–H (~3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 255.7 (C₁₅H₁₀ClNO⁺) with fragmentation patterns indicating loss of Cl or CO groups .

Q. How does the chloro substituent at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group activates the indole ring for electrophilic attacks but hinders nucleophilic substitution at the 3-position. Reactivity is enhanced at the 7-position phenylmethanone group, where the carbonyl can undergo condensation or reduction (e.g., with NaBH₄ to form secondary alcohols) .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions during structural refinement of this compound?

Use the SHELX software suite for small-molecule refinement:

- Employ SHELXL for high-resolution data to address disorder in the chloro or phenyl groups.

- Validate hydrogen bonding networks using SHELXPRO to resolve clashes in the indole ring geometry .

- Cross-reference with spectroscopic data to confirm bond lengths (e.g., C=O: ~1.22 Å) .

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

- Compare analogs (e.g., 7-methyl, 4-bromo) using in vitro assays (e.g., antifungal activity against C. albicans).

- Key SAR Findings :

Q. What experimental approaches validate conflicting data in reaction mechanisms involving this compound?

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated indole NH to confirm proton transfer steps in acylation.

- DFT Calculations : Model transition states to identify rate-determining steps (e.g., AlCl₃ coordination to benzoyl chloride) .

- In Situ IR Monitoring : Track carbonyl intermediate formation during multi-step syntheses .

Q. How does the compound’s electronic configuration influence its photocatalytic applications?

The phenylmethanone group acts as a photosensitizer, absorbing UV light (λ_max ~270 nm) to generate singlet oxygen (¹O₂) for C–H bond activation. Substituents like Cl enhance intersystem crossing efficiency, quantified via transient absorption spectroscopy .

Methodological Notes

- Data Contradictions : Cross-validate crystallographic and spectroscopic data using iterative refinement (e.g., SHELXL) and density functional theory (DFT) .

- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing structural data, ensuring compliance with GDPR in health-related studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.